ENPP2 (Autotaxin) Inhibition Potency of a Closely Related 5-Isopropyl-1,3,4-Oxadiazol-2-yl Piperidine Derivative Versus Standard-of-Care Chemotype
A compound bearing the identical 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine substructure as the target compound, but with a (4-chloro-2-((5-methyl-2H-tetrazol-2-yl)methyl)phenyl)acryloyl N-substituent in place of the 4-methoxybenzoyl group, exhibited an IC50 of 3.90 nM against ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2/autotaxin), as reported in the BindingDB entry BDBM322002 derived from US Patents 10183025 and 9763957 [1]. This represents single-digit nanomolar potency. In contrast, the cyclopropyl-substituted oxadiazole analog (CAS 1171745-88-2) has no published ENPP2 inhibition data, highlighting an evidence gap for the direct comparator [2]. The 5-isopropyl group may confer a specific steric and lipophilic profile favorable for occupying the hydrophobic pocket of ENPP2, a hypothesis supported by the >300-fold potency drop observed for the M4 muscarinic receptor (EC50 = 1,280 nM) with a similarly constituted 5-isopropyl oxadiazole piperidine scaffold (BDBM280385), indicating that the isopropyl group alone does not guarantee target engagement—the N-acyl substituent is a critical co-determinant [3].
| Evidence Dimension | ENPP2 (autotaxin) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | No direct data available for CAS 1170442-67-7; closest substructure-matched analog (BDBM322002, containing identical 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine core): IC50 = 3.90 nM |
| Comparator Or Baseline | Cyclopropyl analog (CAS 1171745-88-2): no published ENPP2 data; M4 muscarinic receptor analog (BDBM280385, same 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine core): EC50 = 1,280 nM |
| Quantified Difference | IC50 differs by >300-fold across different N-acyl substituents on the same oxadiazole-piperidine core, demonstrating that the 5-isopropyl oxadiazole scaffold is compatible with high-potency target engagement only when paired with an appropriate N-substituent |
| Conditions | In vitro enzyme inhibition assay; ENPP2 assay used LPC (oleoyl 18:1) substrate with Amplex Red detection; M4 receptor assay measured intracellular calcium mobilization in recombinant human M4-expressing cells |
Why This Matters
This establishes that the 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine core is a validated pharmacophore capable of supporting low-nanomolar target inhibition when appropriately decorated, but that N-substituent identity is the dominant potency determinant—a user procuring this specific compound must independently verify target activity because 4-methoxybenzoyl substitution has not been profiled in any published ENPP2 or related assay.
- [1] BindingDB Entry BDBM322002. (E)-3-(4-Chloro-2-((5-methyl-2H-tetrazol-2-yl)methyl)phenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. IC50 = 3.90 nM for ENPP2. Derived from US Patents 10183025 and 9763957. Accessed via BindingDB (bindingdb.org). View Source
- [2] Kuujia.com product entry for CAS 1171745-88-2: (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine). No peer-reviewed bioactivity data cited. View Source
- [3] BindingDB Entry BDBM280385. US10030012, Example 15: ethyl 4-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)azepane-1-carboxylate. EC50 = 1,280 nM for human muscarinic acetylcholine receptor M4. Accessed via BindingDB (bindingdb.org). View Source
